molecular formula C20H20O4 B11153458 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one

Cat. No.: B11153458
M. Wt: 324.4 g/mol
InChI Key: ZBACGFQSUSCJQH-UHFFFAOYSA-N
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Description

4-Ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with:

  • 4-Ethyl group: Enhances lipophilicity and steric bulk.
  • 5-(2-Methoxybenzyloxy) group: Introduces aromaticity and electron-donating methoxy functionality.
  • 7-Methyl group: Modifies electronic distribution and steric interactions.

Coumarins are renowned for diverse bioactivities, including anticoagulant, antimicrobial, and anticancer properties. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and analysis .

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

4-ethyl-5-[(2-methoxyphenyl)methoxy]-7-methylchromen-2-one

InChI

InChI=1S/C20H20O4/c1-4-14-11-19(21)24-18-10-13(2)9-17(20(14)18)23-12-15-7-5-6-8-16(15)22-3/h5-11H,4,12H2,1-3H3

InChI Key

ZBACGFQSUSCJQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the formation of 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one. Here are two notable methods:

  • Bromination and Subsequent Reaction

    • Start with 4-methoxybenzyl alcohol (CAS: 105-13-5).
    • Brominate it using bromine or N-bromosuccinimide (NBS) .
    • The resulting 4-methoxybenzyl bromide reacts with ethyl acetate to yield the target compound.
  • Hydroxyacetylation

    • Begin with 4-methoxybenzyl chloride (CAS: 824-94-2).
    • React it with ethyl 2-hydroxyacetate (CAS: 38233-96-4) to form the desired product.

b. Industrial Production

The industrial production of this compound involves scaling up the synthetic methods mentioned above. Optimization of reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one undergoes various reactions:

    Bromination: The benzylic position is susceptible to bromination, yielding the corresponding bromide.

    Hydrolysis: The ester linkage can be hydrolyzed to form the carboxylic acid.

    Substitution Reactions: The methoxybenzyl group can be substituted using various nucleophiles.

Common reagents include bromine, NBS, hydroxide ions, and alkoxides. Major products include the brominated derivative and the corresponding carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that 4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one exhibits several biological activities:

  • Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Properties : The antioxidant capacity is significant, indicating potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, providing insights into its use in treating inflammatory conditions.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits inflammatory pathways

Comparative Studies

This compound shares structural similarities with other coumarins, which allows for comparative studies to highlight its unique properties.

Table 2: Comparison of Coumarin Derivatives

Compound NameStructural FeaturesNotable Activities
This compoundEthyl and methoxybenzyl substituentsAntimicrobial, antioxidant
7-MethylcoumarinBasic coumarin structureAntimicrobial
5-(Phenoxymethyl)-7-methylcoumarinPhenoxymethyl group at position 5Antioxidant
4-MethylcoumarinMethyl group at position 4Antimicrobial

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antimicrobial Study : A study demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
  • Antioxidant Evaluation : Research showed that this compound effectively scavenges free radicals, indicating its usefulness in formulations aimed at reducing oxidative damage in cells.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that it can significantly reduce the levels of pro-inflammatory cytokines in vitro, supporting its application in treating chronic inflammatory diseases.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets or signaling pathways related to inflammation, oxidative stress, or other biological processes.

Comparison with Similar Compounds

Structural Features

Key structural differences among coumarin derivatives are summarized below:

Compound Name Substituents (Position) Functional Groups Reference
4-Ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one 4-Ethyl, 5-(2-methoxybenzyloxy), 7-Methyl Ether, Methoxy, Alkyl -
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compounds 1–11) 6-Benzylamino, 7-Hydroxy, 4-Methyl Amine, Hydroxy, Alkyl
7-(2-(Benzylamino)ethoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one 7-(Benzylamino-ethoxy), 5-Hydroxy, 2-Phenyl Ether, Amine, Hydroxy, Aryl

Key Observations :

  • Positional Effects: The 5-alkoxy group in the main compound contrasts with 7-hydroxy or 6-amino groups in analogs, altering hydrogen-bonding capacity and electronic effects.
  • Functional Group Diversity : Methoxy (electron-donating) vs. hydroxy (proton-donating) groups influence solubility and reactivity.

Physicochemical Properties

  • Solubility : Hydroxy groups (e.g., in Compounds 1–11) improve aqueous solubility, whereas methoxy/alkyl groups favor organic phases.
  • Thermal Stability: Methyl/ethyl substituents (as in the main compound) may elevate melting points compared to phenyl or amino analogs.

Analytical Characterization

  • Mass Spectrometry :
    • The 2-methoxybenzyl group in the main compound generates fragments at m/z = 121.0648 (C8H9O+) and m/z = 91.0542 (C7H7+) , similar to NBOMe compounds .
    • Compounds with fluorobenzyl groups (e.g., 25B-NBF) show distinct fragments (e.g., m/z = 109.0448 (C7H6F+) ), enabling differentiation .
  • Chromatography : Polar groups (e.g., hydroxy in Compounds 1–11) result in longer retention times in reverse-phase HPLC compared to alkoxy-substituted coumarins.

Biological Activity

4-Ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O4C_{20}H_{20}O_{4}, with a molecular weight of approximately 324.4 g/mol. The compound features a chromen-2-one backbone, characterized by its benzopyran structure with various substituents that enhance its biological activity.

Structural Features Table

Compound NameStructural FeaturesNotable Activities
This compoundEthyl and methoxybenzyl substituentsAntimicrobial, antioxidant
7-MethylcoumarinBasic coumarin structure without additional groupsAntimicrobial
5-(Phenoxymethyl)-7-methylcoumarinPhenoxymethyl group at position 5Antioxidant
4-MethylcoumarinMethyl group at position 4Antimicrobial

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that it effectively protects cells from oxidative damage, which is crucial in preventing chronic diseases linked to oxidative stress .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This action is mediated through the inhibition of the MAPK and NF-κB signaling pathways, which play pivotal roles in inflammatory responses .

The biological mechanisms underlying the activities of this compound include:

  • Inhibition of Cytokine Release : The compound suppresses cytokine release in macrophages, contributing to its anti-inflammatory properties.
  • Scavenging Free Radicals : Its chemical structure allows it to neutralize free radicals effectively.
  • Interaction with Cellular Pathways : Docking studies suggest that the compound interacts with key proteins involved in inflammation and oxidative stress responses .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
    • Example : A study reported that certain coumarin derivatives exhibited IC50 values below 0.1 µM against A549 lung cancer cells, indicating potent anticancer activity .
  • Synergistic Effects with Other Compounds : Research has indicated that when combined with other bioactive compounds, such as flavonoids or phenolic acids, the effectiveness of this coumarin derivative can be enhanced, leading to improved therapeutic outcomes .

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